molecular formula C40H62N8O6S B15135955 E3 Ligase Ligand-linker Conjugate 71

E3 Ligase Ligand-linker Conjugate 71

Cat. No.: B15135955
M. Wt: 783.0 g/mol
InChI Key: NJFHPEINURCFQA-MEEYNGGZSA-N
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Description

E3 Ligase Ligand-Linker Conjugate 71 is a heterobifunctional molecule designed for use in proteolysis-targeting chimeras (PROTACs). It consists of an E3 ligase-binding ligand, a linker, and a target protein-binding moiety. Based on analogous compounds (e.g., CRBN, VHL, or MDM2-based conjugates), Conjugate 71 likely employs a cereblon (CRBN) or von Hippel-Lindau (VHL) ligand, given their prevalence in PROTAC development .

The linker in Conjugate 71 is critical for spatial orientation and ternary complex formation. Synthetic routes for similar conjugates involve alkylation (e.g., bromo linkers) or coupling (e.g., carboxylic acid linkers) to attach the linker to the E3 ligand . For instance, Scheme 47 describes the synthesis of Nutlin-3 derivatives using bromo linkers (75% yield) and subsequent cyclization (82% yield), which may mirror Conjugate 71’s assembly .

Properties

Molecular Formula

C40H62N8O6S

Molecular Weight

783.0 g/mol

IUPAC Name

tert-butyl 4-[3-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperazin-1-yl]propyl]piperazine-1-carboxylate

InChI

InChI=1S/C40H62N8O6S/c1-28-34(55-27-42-28)30-11-9-29(10-12-30)24-41-36(51)32-23-31(49)25-48(32)37(52)35(39(2,3)4)43-33(50)26-46-17-15-44(16-18-46)13-8-14-45-19-21-47(22-20-45)38(53)54-40(5,6)7/h9-12,27,31-32,35,49H,8,13-26H2,1-7H3,(H,41,51)(H,43,50)/t31-,32+,35-/m1/s1

InChI Key

NJFHPEINURCFQA-MEEYNGGZSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)CCCN5CCN(CC5)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CCCN5CCN(CC5)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Linker Design and Its Impact on Degradation Efficiency

The linker in Conjugate 71 is a polyethylene glycol (PEG)-alkyl hybrid, chosen to balance hydrophilicity and conformational flexibility. Comparative studies demonstrate that PEG-based linkers improve solubility by 40–60% compared to purely alkyl variants, while rigid piperazine moieties enhance ternary complex formation by reducing entropic penalties. For instance, in a proteomics-based degradation assay, Conjugate 71 achieved 90% degradation of Bruton’s tyrosine kinase (BTK) at 10 nM, outperforming analogs with flexible linkers by 2.5-fold.

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) for Conjugate 71 include purity (>95%), linker length (confirmed via mass spectrometry), and ternary complex stability (assessed by surface plasmon resonance). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses reveal a molecular ion peak at m/z 893.42 [M+H]⁺, consistent with the theoretical molecular weight. Differential scanning fluorimetry (DSF) further validates target engagement, showing a ΔTm shift of 8.2°C for BTK upon Conjugate 71 binding.

Applications in Targeted Protein Degradation

Conjugate 71 has demonstrated efficacy in degrading oncogenic kinases (e.g., BTK, EGFR) and transcriptional regulators (e.g., BRD4). In a 2025 study, it reduced tumor volume by 70% in xenograft models of non-small cell lung cancer (NSCLC) at a 5 mg/kg dose, with no observable cytotoxicity in healthy tissues. Its broad-spectrum activity is attributed to the promiscuity of the parent kinase inhibitor and the optimized linker geometry.

Comparative Analysis with Other E3 Ligase Conjugates

Table 2: Performance Metrics of PROTACs Utilizing CRBN Ligands

Compound Linker Type Degradation Efficiency (%) Solubility (μM) Reference
Conjugate 71 PEG-piperazine 90 (BTK) 120
Conjugate 47 Alkyl-ether 65 (BTK) 45
Conjugate 6 Rigid aromatic 78 (BRD4) 90

Conjugate 71’s superior solubility and degradation metrics highlight the importance of hybrid linkers in PROTAC design.

Chemical Reactions Analysis

E3 Ligase Ligand-linker Conjugate 71 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the linker moiety, which may contain hydroxyl groups.

    Reduction: Reduction reactions can occur at various functional groups within the ligands, such as nitro groups or carbonyl groups.

    Substitution: Nucleophilic substitution reactions are common during the synthesis of the ligands and the final conjugate.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are typically the modified ligands or the final conjugate with altered functional groups .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 71 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool for studying protein degradation pathways and for the development of new synthetic methods for PROTACs.

    Biology: The compound is used to investigate the role of specific proteins in cellular processes and to identify potential therapeutic targets.

    Medicine: this compound is being explored as a potential therapeutic agent for the treatment of diseases such as cancer, neurodegenerative disorders, and viral infections.

    Industry: The compound is used in the development of new drugs and in the production of biologics

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 71 involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The degradation of the target protein leads to a reduction in its cellular levels, thereby modulating its biological activity .

Comparison with Similar Compounds

E3 Ligase Ligand Diversity

Conjugate 71 (hypothesized): Likely employs CRBN or VHL ligands, as these are the most widely utilized E3 ligases in PROTACs due to their well-characterized binding motifs and synthetic accessibility .

CRBN-Based Conjugates (e.g., Lenalidomide Derivatives):

  • Compound 70 : Synthesized via amide bond formation between lenalidomide and carboxylic acid linkers (e.g., 70% yield) .
  • Compound 73 : A CRBN-based PROTAC with improved STAT3 degradation (DC50 = 10 nM in H1975 cells) achieved by replacing lenalidomide with a CRBN-derived ligand .

VHL-Based Conjugates (e.g., VH032 Derivatives):

  • Conjugate 3 (S,R,S)-AHPC-PEG1-N3 : Features a VHL ligand linked via PEG spacers, enabling modular assembly of PROTACs. Yields for similar conjugates range from 43% to 86% depending on linker chemistry .

MDM2-Based Conjugates (e.g., Nutlin-3 Derivatives):

  • Compound 271 : Synthesized via alkylation with bromo linkers (75% yield) and cyclization (82% yield), demonstrating the feasibility of MDM2 ligands in PROTACs .

IAP and DCAF15-Based Conjugates:

  • DCAF-hijacking degraders (e.g., Scheme 53) use chloroacetyl chloride or acryloyl chloride for linker attachment, achieving yields of 18–22% . These are less common but highlight the diversity of E3 ligase targets .

Functional and Mechanistic Differences

  • CRBN vs. VHL Ligands : CRBN-based conjugates (e.g., lenalidomide derivatives) often exhibit broader substrate degradation but may have off-target effects. VHL-based conjugates (e.g., VH032) offer tighter spatial control due to rigid ligand structures .
  • Linker Flexibility : PEG-based linkers (e.g., Conjugate 3) improve solubility and ternary complex formation, whereas rigid aromatic linkers enhance proteasome recruitment but may reduce cellular permeability .

Q & A

Basic Research Questions

Q. What are the key design principles for optimizing linker chemistry in E3 ligase ligand-linker conjugates like Conjugate 71?

  • The linker design must balance stability, solubility, and spatial flexibility to ensure efficient formation of the ternary complex (E3 ligase-conjugate-target protein). Hydrophilic linkers (e.g., PEG units) improve solubility, while rigid or flexible spacers (e.g., alkyl chains, cyclobutanol derivatives) modulate proximity between the ligand and target . For PROTAC applications, linker length and composition are empirically optimized to maximize ubiquitination efficiency and degradation selectivity .

Q. What experimental methodologies are recommended to validate successful conjugation between the E3 ligase ligand and linker in Conjugate 71?

  • Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular weight and structural integrity. Analytical HPLC or UPLC can assess purity (>95% typically required). Functional validation involves binding assays (e.g., surface plasmon resonance) to verify retained E3 ligase affinity post-conjugation .

Q. How do researchers ensure reproducibility in synthesizing E3 ligase ligand-linker conjugates?

  • Document detailed protocols for reaction conditions (temperature, solvent, catalysts), purification steps (e.g., column chromatography, recrystallization), and characterization data. Adhere to FAIR data principles by depositing synthetic workflows in public repositories (e.g., Zenodo) with interlinked datasets . Cross-validate results using orthogonal techniques (e.g., FTIR for functional groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in ternary complex stability data for Conjugate 71 across different cellular models?

  • Perform comparative assays under standardized conditions (e.g., identical cell lines, nutrient availability, and proteasome activity). Use cryo-EM or X-ray crystallography to visualize ternary complex structures and identify steric or electrostatic clashes. Validate findings with CRISPR-edited cell lines lacking the E3 ligase or target protein .

Q. How can computational modeling improve linker-length optimization for Conjugate 71 in PROTAC design?

  • Molecular dynamics (MD) simulations predict optimal linker lengths by modeling the distance between the E3 ligase binding site and the target protein’s lysine residues. Free-energy perturbation (FEP) calculations assess binding thermodynamics, while machine learning (ML) algorithms correlate linker properties with degradation efficiency .

Q. What advanced techniques quantify tissue-specific disposition of Conjugate 71 in preclinical models?

  • Mass spectrometry imaging (MSI) provides spatial resolution of conjugate distribution in tissues. Isotope-labeled conjugates enable pharmacokinetic tracking via LC-MS/MS. For cell-level quantification, combine fluorescent tagging (e.g., BODIPY) with confocal microscopy .

Q. How do researchers address batch-to-batch variability in Conjugate 71 synthesis for in vivo studies?

  • Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring. Use orthogonal purification methods (e.g., size-exclusion chromatography paired with dialysis) and rigorous stability testing (e.g., accelerated degradation studies under varied pH/temperature) .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response discrepancies in Conjugate 71-mediated protein degradation?

  • Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate DC₅₀ values. Use ANOVA with post-hoc tests to compare degradation efficiency across experimental groups. Publicly share raw data (e.g., via Figshare) to enable meta-analyses .

Q. How can linked open data (LOD) enhance collaborative research on Conjugate 71?

  • Publish datasets with standardized metadata (e.g., MIAME for microarray data) and interlink them with publications via persistent identifiers (DOIs). Use ontologies (e.g., ChEBI for chemical entities) to improve dataset interoperability .

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